molecular formula C19H12FNO B14236840 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-88-9

2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B14236840
CAS No.: 590397-88-9
M. Wt: 289.3 g/mol
InChI Key: KWFJURDJULJGFG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound featuring an indole core with a fluorophenyl group at the 2-position and an aldehyde group at the 3-position. This compound is part of the indole family, known for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization under basic conditions with a catalytic amount of copper(I) iodide . Another method involves the Suzuki-Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-methanol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The biological activity of 2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde is primarily due to its ability to act as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells. This interaction stimulates the production of interleukin-22, which plays a crucial role in mucosal immunity . Additionally, the compound can form Schiff bases through condensation reactions with amines, further enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde stands out due to its unique combination of the indole core, fluorophenyl group, and aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

590397-88-9

Molecular Formula

C19H12FNO

Molecular Weight

289.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C19H12FNO/c20-14-8-5-13(6-9-14)18-17(11-22)16-10-7-12-3-1-2-4-15(12)19(16)21-18/h1-11,21H

InChI Key

KWFJURDJULJGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CC=C(C=C4)F

Origin of Product

United States

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